chemical structure of 5-amino-2,3-dimethylbenzofuran
chemical structure of 5-amino-2,3-dimethylbenzofuran
Abstract
5-Amino-2,3-dimethylbenzofuran (CAS 3782-22-7) represents a critical pharmacophore in the development of benzofuran-based anti-arrhythmic agents and bioactive heterocyclic ligands. Structurally characterized by a fused benzene-furan ring system substituted with methyl groups at the C2 and C3 positions and a primary amine at C5, this compound serves as a vital intermediate in the synthesis of complex therapeutics, including Dronedarone analogues. This technical guide provides a comprehensive analysis of its chemical architecture, regioselective synthesis pathways, spectroscopic characteristics, and applications in medicinal chemistry.
Part 1: Chemical Architecture & Properties
The physicochemical profile of 5-amino-2,3-dimethylbenzofuran is defined by the electron-donating nature of the amino group and the lipophilic contributions of the dimethyl-substituted furan ring.
Identity & Identifiers
| Property | Detail |
| IUPAC Name | 2,3-Dimethyl-1-benzofuran-5-amine |
| CAS Registry Number | 3782-22-7 |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| SMILES | CC1=C(C)C2=CC(N)=CC=C2O1 |
| InChI Key | Predicted: InChIKey=...[1] (Analogous to 2,3-dimethylbenzofuran derivatives) |
Physicochemical Properties (Predicted/Experimental)
| Property | Value | Context/Source |
| Physical State | Solid (Crystalline) | Analogous amino-benzofurans are typically solids. |
| Melting Point | 68–72 °C | Estimated based on isomeric 6-amino derivatives. |
| LogP | ~2.1 | Moderate lipophilicity suitable for CNS/cardiac tissue penetration. |
| pKa (Conjugate Acid) | ~4.5 | Aromatic amine; less basic than aliphatic amines due to resonance delocalization into the benzofuran ring. |
| Solubility | Soluble in DMSO, MeOH, DCM; Low water solubility. | Typical of lipophilic aromatic amines. |
Part 2: Synthetic Pathways[2]
The synthesis of 5-amino-2,3-dimethylbenzofuran requires careful control of regiochemistry. Direct nitration of 2,3-dimethylbenzofuran often yields a mixture of 5-nitro and 6-nitro isomers. Therefore, a de novo cyclization approach or a carefully optimized nitration protocol is recommended for high purity.
Method A: Regioselective Cyclization (Recommended)
This route ensures the amino group ends up at the C5 position by starting with a para-substituted phenol. This avoids the regioselectivity issues inherent in electrophilic aromatic substitution of the benzofuran core.
Protocol:
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Alkylation: React 4-nitrophenol with 3-chloro-2-butanone in the presence of a base (K₂CO₃) in acetone or DMF to form the aryloxy ketone intermediate.
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Cyclodehydration: Treat the intermediate with polyphosphoric acid (PPA) or sulfuric acid to effect cyclization, yielding 2,3-dimethyl-5-nitrobenzofuran .
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Reduction: Reduce the nitro group to the amine using Iron/HCl, SnCl₂/HCl, or catalytic hydrogenation (H₂, Pd/C).
Method B: Direct Nitration (Industrial/Scale-Up)
While less selective, this method is shorter.
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Nitration: Treat 2,3-dimethylbenzofuran with concentrated HNO₃ in acetic anhydride at 0–5°C. The C6 position is electronically favored, but significant C5 nitration occurs. Isomers must be separated by fractional crystallization or column chromatography.
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Reduction: The purified 5-nitro isomer is reduced to the target amine.
Synthetic Workflow Diagram
The following diagram illustrates the regioselective pathway (Method A) to ensure structural integrity.
Caption: Regioselective synthesis of 5-amino-2,3-dimethylbenzofuran via 4-nitrophenol cyclization.
Part 3: Spectroscopic Characterization
Accurate identification relies on distinct NMR signals for the furan methyls and the specific substitution pattern on the benzene ring.
Predicted 1H NMR Data (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 2.32 | Singlet (s) | 3H | C3-CH₃ | Methyl group on the furan ring (typically desshielded by aromatic current). |
| 2.38 | Singlet (s) | 3H | C2-CH₃ | Methyl group on the furan ring. |
| 3.50 | Broad singlet | 2H | -NH₂ | Exchangeable amino protons (shift varies with concentration). |
| 6.65 | Doublet of doublets (dd) | 1H | C6-H | Ortho to amine, shielded by resonance. |
| 6.80 | Doublet (d) | 1H | C4-H | Ortho to amine, strongly shielded; usually a narrow doublet (meta coupling). |
| 7.20 | Doublet (d) | 1H | C7-H | Meta to amine, less shielded. |
Mass Spectrometry (MS)
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Molecular Ion (M+): m/z 161.1
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Fragmentation: Expect a major fragment at m/z 146 (M - CH₃) due to loss of a methyl group, characteristic of methylated aromatic systems.
Part 4: Medicinal Chemistry Applications[3][4]
Pharmacophore in Anti-Arrhythmic Agents
The 5-amino-2,3-dimethylbenzofuran scaffold is a structural homolog of the core found in Dronedarone (Multaq) and Amiodarone .
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Mechanism: The benzofuran core provides the lipophilic anchor necessary for interaction with voltage-gated potassium channels (e.g., hERG) and calcium channels.
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Modification: The C5-amine serves as a versatile handle for acylation or sulfonation (e.g., forming the methanesulfonamide moiety in Dronedarone), which is critical for reducing thyroid toxicity compared to Amiodarone by eliminating the iodine atoms.
Bioisostere Potential
In drug design, this scaffold is often used to replace indole or naphthalene rings to modulate metabolic stability (CYP450 interaction) and solubility. The C2/C3 methyl groups block metabolic oxidation at the furan ring, enhancing the half-life of the parent drug.
References
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GuideChem. (2025). 2,3-dimethyl-5-benzofuranamine CAS 3782-22-7 Details. Retrieved from
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Rovathin. (2025). Product Catalog: 2,3-dimethyl-5-Benzofuranamine. Retrieved from
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ResearchGate. (2012). An efficient synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. (Analogous synthesis methodology). Retrieved from
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Organic Chemistry Portal. (2024). Synthesis of Benzofurans and Dihydrobenzofurans. (General cyclization protocols). Retrieved from
